molecular formula C8H17N3O B11917424 2-(2,2-Dimethylpiperazin-1-yl)acetamide

2-(2,2-Dimethylpiperazin-1-yl)acetamide

Cat. No.: B11917424
M. Wt: 171.24 g/mol
InChI Key: INRWAZWMECXWBF-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with two methyl groups and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpiperazin-1-yl)acetamide typically involves the reaction of 2,2-dimethylpiperazine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,2-Dimethylpiperazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the acetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpiperazin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethylpiperazin-1-yl)ethanol: Similar structure but with an ethanol group instead of an acetamide group.

    2-(2,2-Dimethylpiperazin-1-yl)propanoic acid: Contains a propanoic acid group instead of an acetamide group.

Uniqueness

2-(2,2-Dimethylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamide group allows for specific interactions in biological systems, making it valuable in medicinal chemistry and other research areas.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

2-(2,2-dimethylpiperazin-1-yl)acetamide

InChI

InChI=1S/C8H17N3O/c1-8(2)6-10-3-4-11(8)5-7(9)12/h10H,3-6H2,1-2H3,(H2,9,12)

InChI Key

INRWAZWMECXWBF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1CC(=O)N)C

Origin of Product

United States

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